molecular formula C22H15ClO3 B2455196 4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one CAS No. 720674-60-2

4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one

Cat. No.: B2455196
CAS No.: 720674-60-2
M. Wt: 362.81
InChI Key: OZAJTLUKFFAXHQ-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one is a synthetic chromenone derivative of significant interest in medicinal chemistry and oncology research. The chromone (benzopyran-4-one) scaffold is recognized as a "privileged" structure in drug discovery due to its versatility in interacting with diverse biological targets . Its core structure, particularly with a hydroxy group at the 7-position, serves as a key pharmacophore, influencing the molecule's electronic properties and its ability to form hydrogen bonds with biological macromolecules . This compound is presented as a potential cytotoxic agent for research purposes. Studies on closely related analogues demonstrate that compounds featuring a 7-hydroxy chromenone core linked to a phenyl ring substituted with a chlorophenyl group exhibit promising anti-proliferative activity . For instance, one such analogue was shown to be a potent cytotoxic agent against a panel of human cancer cell lines, with a specific derivative exhibiting an IC50 of 2.63 ± 0.17 µM against gastric adenocarcinoma (AGS) cells . Further mechanistic studies on related compounds suggest that their anti-tumour effects are mediated through the arrest of the cell cycle in the G2/M phase and the induction of apoptosis (programmed cell death) . Beyond oncology, chromenone-based compounds are also investigated for a wide spectrum of other therapeutic applications. Research into similar benzopyranone compounds indicates potential value in treating conditions such as osteoporosis, cardiovascular diseases, and arthritis, often through mechanisms involving estrogen receptor binding and the inhibition of pro-inflammatory cytokines like interleukin-6 . This product is intended for research applications only and is not for human or veterinary use.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO3/c23-16-8-6-14(7-9-16)12-19-18-11-10-17(24)13-20(18)26-22(25)21(19)15-4-2-1-3-5-15/h1-11,13,24H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAJTLUKFFAXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride, 7-hydroxy-3-phenylchromen-2-one, and a suitable base.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under reflux conditions. A base, such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), is used to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 7-hydroxy-3-phenylchromen-2-one attacks the electrophilic carbon of 4-chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as UV protection.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways, such as the p53 pathway.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Bromophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one: Similar structure but with a bromine atom instead of chlorine.

    4-[(4-Methylphenyl)methyl]-7-hydroxy-3-phenylchromen-2-one: Similar structure but with a methyl group instead of chlorine.

    4-[(4-Nitrophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Biological Activity

4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one, a synthetic derivative of chromen-2-one, has garnered attention for its diverse biological activities. This compound is characterized by its complex structure, which includes a chlorophenyl group and a phenylchromenone core. Research has indicated its potential applications in various fields, including medicine and pharmacology.

  • Chemical Formula : C20H17ClO3
  • CAS Number : 720674-60-2
  • Molecular Weight : 348.8 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress. This is primarily achieved through the donation of hydrogen atoms or electrons to reactive species.
  • Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
  • Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells by activating specific signaling pathways, including the p53 pathway. This mechanism is vital for its potential use in cancer therapy .

Biological Activity Overview

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress,
Anti-inflammatoryInhibits COX and LOX enzymes; reduces pro-inflammatory cytokines,
AnticancerInduces apoptosis in cancer cells; activates p53 signaling pathway,
AntimicrobialExhibits activity against various bacterial strains

Case Studies and Research Findings

  • Antioxidant and Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity in a rat model subjected to oxidative stress induced by acetic acid. This suggests a protective effect against oxidative damage .
  • Anticancer Properties : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values were reported at concentrations ranging from 10 to 30 µM, indicating a dose-dependent response .
  • Antimicrobial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

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